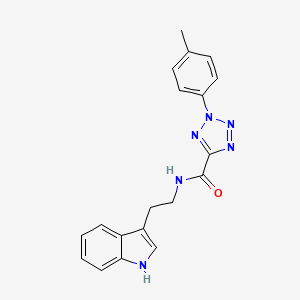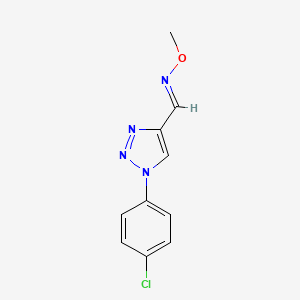![molecular formula C13H14N2O4S B2406624 2-[甲基-(3-甲基喹啉-8-基)磺酰氨基]乙酸 CAS No. 1094744-76-9](/img/structure/B2406624.png)
2-[甲基-(3-甲基喹啉-8-基)磺酰氨基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features a quinoline moiety, which is a well-known nitrogenous tertiary base with significant biological and pharmacological activities .
科学研究应用
2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid typically involves the following steps:
Formation of the Quinoline Intermediate: The quinoline scaffold can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.
Sulfonylation: The quinoline intermediate is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Methylation: Methylation of the quinoline moiety is achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Amino Acid Coupling: The final step involves coupling the sulfonylated and methylated quinoline with glycine or its derivatives under peptide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies .
化学反应分析
Types of Reactions
2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonothioate derivatives.
作用机制
The mechanism of action of 2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, inhibiting DNA replication and transcription . Additionally, the sulfonyl group can interact with enzymes, modulating their activity .
相似化合物的比较
Similar Compounds
Quinoline: A nitrogenous base with significant biological activity.
Sulfonylquinolines: Compounds with similar sulfonyl and quinoline moieties.
Methylquinolines: Compounds with methylated quinoline structures.
Uniqueness
2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid is unique due to its combined features of methylation, sulfonylation, and amino acid coupling, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-[methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-6-10-4-3-5-11(13(10)14-7-9)20(18,19)15(2)8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIOLACBHIVSEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N(C)CC(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)
![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)



![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)




![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)
